molecular formula C16H18N2O3 B2664623 N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-phenylacetamide CAS No. 1797720-75-2

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-phenylacetamide

Cat. No. B2664623
CAS RN: 1797720-75-2
M. Wt: 286.331
InChI Key: UXXMVVJKEFHACA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-phenylacetamide, also known as HPPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPPH is a member of the pyridine-based compounds and is synthesized using a specific method.

Scientific Research Applications

Muscarinic M(3) Receptor Antagonist

A study by Mitsuya et al. (2000) discussed the development of a novel series of phenylacetamides for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders. This series, including compounds like N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-phenylacetamide, exhibited selectivity for M(3) over M(2) receptors, showing promise for clinical applications where such selectivity is desirable.

Anti-inflammatory and Anti-arthritic Activity

Research by Jawed et al. (2010) revealed that N-(2-hydroxy phenyl) acetamide, a compound related to N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-phenylacetamide, demonstrated significant anti-inflammatory and anti-arthritic properties in animal models. This research suggested its potential as a therapeutic agent for arthritis.

Antimicrobial Activities

A study by Sharma et al. (2004) synthesized a number of compounds including 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which share structural similarities with N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-phenylacetamide. These compounds showed antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting the potential for similar activities in N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-phenylacetamide.

Enzymatic Activity in Drug Metabolism

The study by Watanabe et al. (2009) focused on the role of human arylacetamide deacetylase in the metabolism of drugs, including compounds like N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-phenylacetamide. This enzyme plays a critical role in the hydrolysis of certain drugs, influencing their pharmacological effects and toxicity profiles.

Potential in Cancer Research

Ritter & Malejka-giganti (1985) conducted a study on N-Hydroxy-N-2-fluorenylacetamide, a carcinogenic metabolite structurally related to N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-phenylacetamide. Their research provided insights into the enzymatic oxidation processes involved in carcinogenesis, suggesting potential applications in cancer research for similar compounds.

properties

IUPAC Name

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-14(12-18-9-5-4-8-16(18)21)11-17-15(20)10-13-6-2-1-3-7-13/h1-9,14,19H,10-12H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXMVVJKEFHACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC(CN2C=CC=CC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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